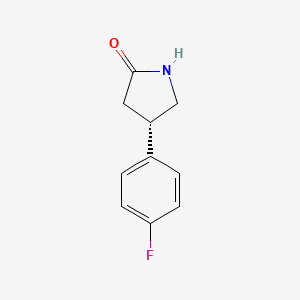

(S)-4-(4-Fluorophenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYWLZCHCBUSG-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261791 | |

| Record name | 2-Pyrrolidinone, 4-(4-fluorophenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227107-77-7 | |

| Record name | 2-Pyrrolidinone, 4-(4-fluorophenyl)-, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-(4-fluorophenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of (S)-4-(4-Fluorophenyl)pyrrolidin-2-one in solution. Through the application of one-dimensional and advanced two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, providing detailed insights into the connectivity and spatial arrangement of the atoms within the molecule.

Application of One-Dimensional (1D) NMR (¹H, ¹³C)

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the individual protons and carbons in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 4-fluorophenyl ring typically appear as a complex multiplet system in the aromatic region (approximately 7.0-7.4 ppm) due to proton-proton and proton-fluorine couplings. The protons of the pyrrolidinone ring will resonate in the aliphatic region. Specifically, the methine proton at the C4 position (H4), being adjacent to the phenyl ring, is expected to appear as a multiplet around 3.6-3.8 ppm. The diastereotopic methylene (B1212753) protons at the C3 and C5 positions will show complex multiplets due to geminal and vicinal couplings. The NH proton of the lactam typically appears as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The carbonyl carbon (C2) of the lactam ring is expected to resonate in the downfield region, typically around 175-178 ppm. The aromatic carbons of the 4-fluorophenyl ring will show signals in the range of 115-145 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The aliphatic carbons of the pyrrolidinone ring (C3, C4, and C5) will appear in the upfield region of the spectrum. The C4 carbon, attached to the aromatic ring, would be expected around 40-45 ppm, while the C3 and C5 carbons would resonate at approximately 35-50 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~176.0 |

| C3 | ~2.5-2.8 (m) | ~38.0 |

| C4 | ~3.6-3.8 (m) | ~42.0 |

| C5 | ~3.3-3.5 (m) | ~49.0 |

| C1' | - | ~138.0 (d, J=~3 Hz) |

| C2'/C6' | ~7.2-7.4 (m) | ~128.0 (d, J=~8 Hz) |

| C3'/C5' | ~7.0-7.2 (m) | ~115.5 (d, J=~21 Hz) |

| C4' | - | ~162.0 (d, J=~245 Hz) |

| NH | ~7.5 (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling, and 'm' denotes a multiplet.

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, cross-peaks would be observed between the methine proton H4 and the adjacent methylene protons at C3, as well as between the methylene protons at C3 and the other methylene protons at C5 through the lactam nitrogen. This confirms the sequence of protons within the pyrrolidinone ring. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov This allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. For instance, the proton signal at ~3.6-3.8 ppm would show a correlation to the carbon signal at ~42.0 ppm, confirming their direct bond at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net This is particularly important for confirming the stereochemistry of the molecule. For the (S)-enantiomer, specific through-space interactions between the protons on the pyrrolidinone ring and the aromatic ring can be observed, which would differ from those in the (R)-enantiomer.

Mass Spectrometry (MS) Techniques for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The exact mass of the protonated molecule [M+H]⁺ of C₁₀H₁₀FNO would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within a few parts per million).

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 180.0819 |

| [M+Na]⁺ | 202.0638 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Chromatography-coupled mass spectrometry techniques are essential for the analysis of complex mixtures and for providing further structural information through characteristic fragmentation patterns.

GC-MS: Gas chromatography separates volatile compounds before they are introduced into the mass spectrometer. For this compound, a suitable derivatization might be necessary to increase its volatility. The electron ionization (EI) mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions. Common fragmentation pathways for pyrrolidinone structures involve cleavage of the ring and loss of small neutral molecules like CO and ethene. The fragmentation pattern of the fluorophenyl group would also be observed. annexpublishers.com

LC-MS/MS: Liquid chromatography is well-suited for the analysis of less volatile and thermally labile compounds like this compound. researchgate.net In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a product ion spectrum. researchgate.netsciex.comshimadzu.com This technique, often using Multiple Reaction Monitoring (MRM), is highly selective and sensitive. Characteristic product ions would result from the fragmentation of the pyrrolidinone ring and the loss of the fluorophenyl moiety. researchgate.netsciex.comshimadzu.comlcms.cz

Interactive Data Table: Predicted Key MS/MS Fragmentation

| Precursor Ion (m/z) | Predicted Product Ions (m/z) |

| 180.1 | 152.1, 135.1, 109.1, 96.1 |

Note: These are predicted fragmentation patterns. Actual observed fragments may vary depending on the instrument and conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent absorption would be the strong C=O stretching vibration of the lactam carbonyl group, typically appearing in the region of 1670-1700 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed as a medium to strong band around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the fluorophenyl ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidinone ring would be found just below 3000 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 1100 and 1250 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (lactam) | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2950 | Medium |

| C=O Stretch (lactam) | ~1680 | Strong |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium |

| C-N Stretch | ~1300 | Medium |

| C-F Stretch | ~1220 | Strong |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for the analysis of chiral compounds, providing critical information on both the purity of a sample and the ratio of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The principle of this method lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions result in varying retention times for each enantiomer, allowing for their separation and individual quantification.

The resolution of racemic mixtures is crucial in pharmaceutical development, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.gov For pyrrolidinone derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the CSP. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. nih.govnih.gov The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers.

Below is a representative table of HPLC conditions used for the enantiomeric resolution of chiral compounds, illustrating the typical parameters that would be optimized for this compound.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

| Retention Time (Hypothetical R-enantiomer) | 8.5 min |

| Retention Time (Hypothetical S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of chemical compounds, including active pharmaceutical ingredients. nih.gov Unlike chromatographic techniques that often require a reference standard of the same compound, qNMR allows for purity assessment by comparing the integral of a specific analyte signal to that of an internal standard of known purity and weight. researchgate.net

For the purity analysis of this compound, a suitable deuterated solvent in which both the analyte and the internal standard are fully soluble is chosen, such as Dimethyl Sulfoxide-d6 (DMSO-d6). nih.gov An internal standard is selected that has at least one proton resonance signal in a region of the ¹H NMR spectrum that is free from any analyte signals. nih.gov The purity is calculated using the ratio of the integrals of the analyte and the internal standard, their respective molar masses, and the number of protons giving rise to each signal. The ¹H-qNMR method is valued for its accuracy, precision, and the structural information it simultaneously provides. nih.gov

The following table outlines the key parameters and a formula for a typical qNMR purity determination.

| Parameter | Description |

|---|---|

| Analyte | This compound |

| Internal Standard (IS) | Maleic Acid (or other suitable standard) |

| Solvent | DMSO-d6 |

| Analyte Quantitative Signal | Well-resolved proton signal (e.g., aromatic CH) |

| IS Quantitative Signal | Signal from olefinic protons of Maleic Acid (δ ~6.28 ppm) |

| Relaxation Delay (D1) | ≥ 5 x T1 (longest relaxation time) |

| Purity Calculation Formula | Panalyte = (Ianalyte / IIS) × (NIS / Nanalyte) × (Manalyte / MIS) × (mIS / manalyte) × PIS |

Where: P = Purity, I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis of derivatives containing the 4-fluorophenyl and pyrrolidin-2-one moieties provides critical insights into the likely solid-state conformation of the title compound. For instance, structural studies of related compounds reveal specific conformational preferences. The five-membered pyrrolidine (B122466) ring is typically not planar and adopts a puckered conformation, commonly an 'envelope' or 'twist' form, to minimize steric strain. iucr.orgnih.gov In one closely related structure, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring was found to adopt an envelope conformation. iucr.org The analysis also precisely defines the spatial relationship between the pyrrolidine ring and the 4-fluorophenyl substituent.

The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which define the crystal lattice. This information is fundamental for understanding the macroscopic properties of the crystalline material.

The table below presents typical crystallographic data that would be obtained for a derivative of this compound.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C19H18BrFN2O (for a related derivative iucr.org) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5281 (3) |

| b (Å) | 15.1123 (5) |

| c (Å) | 11.3456 (4) |

| β (°) | 98.562 (3) |

| Volume (ų) | 1782.11 (10) |

| Pyrrolidine Ring Conformation | Envelope |

Data adapted from a related structure for illustrative purposes. iucr.org

While X-ray diffraction reveals the molecular structure, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying the intermolecular interactions that govern how molecules pack together in a crystal. nih.govnih.gov This computational method maps the close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron distribution of the molecule. The d_norm surface, a key feature of this analysis, highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. mdpi.com For this compound derivatives, this analysis typically reveals a network of hydrogen bonds. The amide group (N-H) of the pyrrolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor, often forming N-H···O hydrogen bonds that link molecules into chains or dimers. iucr.org Weaker interactions, such as C-H···O and C-H···F hydrogen bonds, also play a significant role in stabilizing the three-dimensional crystal lattice. iucr.org

The following table summarizes the percentage contributions of the most significant intermolecular contacts for a related pyrrolidin-2-one derivative, as determined by Hirshfeld surface analysis.

| Interaction Type (Atom···Atom) | Contribution (%) |

|---|---|

| H···H | 38.7% |

| C···H / H···C | 20.8% |

| Br···H / H···Br | 11.3% |

| O···H / H···O | 8.8% |

| F···H / H···F | 6.6% |

| Other | 13.8% |

Data adapted from a related structure for illustrative purposes. researchgate.net

Investigations into Biological Activity and Molecular Mechanisms of S 4 4 Fluorophenyl Pyrrolidin 2 One and Its Bioactive Derivatives

Modulation of Enzyme and Receptor Activities

Derivatives built upon the (S)-4-(4-fluorophenyl)pyrrolidin-2-one framework have demonstrated significant interactions with a variety of biological targets, including kinases, cholinesterases, and peptidases, as well as modulating critical protein-protein interactions and receptor signaling pathways.

Kinase Inhibition Studies

The pyrrolidin-2-one scaffold is a component of compounds designed to inhibit various protein kinases, which are crucial regulators of cell signaling pathways.

One area of investigation has been the inhibition of the extracellular signal-regulated kinases ERK1/2, which are key components of the RAS/RAF/MEK/ERK signaling cascade often activated in cancers. The discovery of GDC-0994, an orally bioavailable inhibitor of ERK1/2, highlights the utility of related chemical structures in kinase inhibition. nih.gov

Furthermore, derivatives incorporating a 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent have been explored for their inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutation (FLT3-ITD) which is common in acute myeloid leukemia (AML). nih.gov Compounds bearing this moiety on an imidazo[1,2-b]pyridazine (B131497) core showed promising inhibitory activities against recombinant kinases in the nanomolar range. nih.gov

Table 1: Kinase Inhibition by Pyrrolidine (B122466) Derivatives

| Compound Name | Target Kinase | Activity |

|---|---|---|

| GDC-0994 | ERK1/2 | Selective inhibitor |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Derivatives of the pyrrolidin-2-one structure have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.govhilarispublisher.com

A study focusing on pyrrolidin-2-one derivatives reported the design and synthesis of novel molecules intended as potential AChE inhibitors. nih.gov For instance, compounds such as 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one showed high docking scores, suggesting good binding affinity with AChE. nih.gov Another study on 1,3-diaryl-pyrrole derivatives identified compounds that showed high selectivity toward BChE over AChE, with IC50 values in the low micromolar range. nih.gov Specifically, some derivatives were found to be comparable to the standard drug donepezil (B133215) in terms of BChE inhibition. nih.gov

Research into thiazolidin-4-one derivatives also revealed compounds with cholinesterase inhibitory activity. For example, 2-(4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one was synthesized and characterized, though its specific inhibitory data against cholinesterases were part of a broader library screening. tandfonline.com Other studies have also identified various pyrrolidine derivatives with inhibitory activity against both AChE and BChE. nih.govmdpi.comnih.gov

Table 2: Cholinesterase Inhibition by Pyrrolidin-2-one Derivatives

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 1,3-diaryl-pyrrole derivative (3p) | BChE | 1.71 ± 0.087 |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that deactivates incretin (B1656795) hormones, which are important for stimulating insulin (B600854) secretion. nih.gov Inhibition of DPP-IV is a validated therapeutic approach for managing type 2 diabetes. mdpi.com The pyrrolidine scaffold is a key feature in several DPP-IV inhibitors. nih.gov

Studies on pyrrolidine sulfonamide derivatives have explored their potential as DPP-IV inhibitors. nih.gov One investigation synthesized novel pyrrolidine sulfonamide derivatives and evaluated their in vitro antidiabetic effects, comparing them to the standard drug vildagliptin. nih.gov A particular derivative featuring a 4-trifluorophenyl substitution on an oxadiazole group attached to the pyrrolidine core demonstrated the best inhibitory activity against the DPP-IV enzyme among the tested series, with an IC50 value of 11.32 ± 1.59 μM. nih.gov The development of various pyrazolidine (B1218672) and other heterocyclic derivatives has also contributed to the landscape of potent and selective DPP-IV inhibitors. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Pyrrolidine-based compounds have been investigated for their potential to inhibit these enzymes. nih.gov While broad reviews mention the investigation of pyrrolidine derivatives as carbonic anhydrase inhibitors, specific studies detailing the activity of this compound derivatives against specific CA isozymes are less common in the reviewed literature. nih.gov

MDM2-p53 Pathway Modulation

The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. scispace.comresearchgate.net Disrupting this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. researchgate.netnih.gov The spirooxindole-pyrrolidine scaffold has proven to be a privileged structure for developing potent MDM2-p53 inhibitors. nih.govnih.gov

An extensive structure-activity relationship (SAR) study on a series of spirooxindole MDM2 inhibitors led to the discovery of compound 60 (AA-115/APG-115), which contains a complex pyrrolidine core. nih.govacs.org This compound demonstrated a very high binding affinity to MDM2 with a Ki value of less than 1 nM and potent cellular activity, inhibiting cell growth in the SJSA-1 cell line with an IC50 value of 60 nM. acs.org The design of these spirooxindoles, which are derivatives of the core pyrrolidine structure, aimed to overcome chemical stability issues seen in earlier analogues. nih.govacs.org These small molecules bind to MDM2 in the p53-binding pocket, effectively activating the p53 pathway. researchgate.net

Table 3: MDM2-p53 Inhibition by Spirooxindole-Pyrrolidine Derivatives

| Compound | Target | Binding Affinity (Ki) | Cellular Activity (IC50) | Cell Line |

|---|---|---|---|---|

| 60 (AA-115/APG-115) | MDM2 | < 1 nM | 60 nM | SJSA-1 |

| 59 | MDM2 | < 1 nM | 70 nM | SJSA-1 |

G-protein Coupled Receptor (GPCR) Agonism and Antagonism (e.g., GPR40, CXCR4, CCR-3, CCR-5)

Derivatives of this compound have been investigated for their ability to modulate various G-protein coupled receptors (GPCRs), which are integral to a wide array of physiological functions and are prominent drug targets.

GPR40: The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is involved in glucose-stimulated insulin secretion. Studies have shown that specific substitutions on the pyrrolidine ring can lead to potent agonism at the GPR40 receptor, which is beneficial for restoring glucose metabolism. nih.gov

CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) is implicated in HIV infection and cancer metastasis. nih.govnih.gov Pyrrolidine-containing derivatives have been designed as antagonists for this receptor. One such compound, containing pyridine, piperazine, and pyrimidine (B1678525) moieties along with the pyrrolidine ring, was identified as a potent CXCR4 antagonist with a strong binding affinity (IC50 = 79 nM) and the ability to inhibit CXCL12-induced cellular responses. nih.gov

CCR-3 and CCR-5: The C-C chemokine receptor type 5 (CCR5) is another crucial co-receptor for HIV entry into cells. nih.gov A class of 1,3,4-trisubstituted pyrrolidine derivatives has been developed as CCR5 antagonists. One compound from this series demonstrated high binding affinity (1.8 nM) and potent antiviral activity in peripheral blood mononuclear cells (PBMCs) with an IC95 of 50 nM. nih.gov While CCR-3 is another important chemokine receptor, specific antagonism by this compound derivatives was not prominently featured in the reviewed literature.

Table 4: GPCR Modulation by Pyrrolidine Derivatives

| Compound Class | Target Receptor | Modulatory Effect | Activity |

|---|---|---|---|

| Pyrrolidine-containing derivative | CXCR4 | Antagonist | IC50 = 79 nM (binding) |

| 1,3,4-Trisubstituted pyrrolidine | CCR5 | Antagonist | Binding Affinity = 1.8 nM |

GABA-A Receptor Positive Allosteric Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating fast inhibitory neurotransmission. researchgate.netnih.govresearchgate.net Positive allosteric modulators (PAMs) of the GABA-A receptor are compounds that bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA when it binds. nih.govwikipedia.org This potentiation of GABAergic inhibition leads to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org

While the direct modulatory activity of this compound on the GABA-A receptor is not extensively documented in publicly available research, the broader class of pyrrolidine-containing compounds has been investigated for such properties. For instance, a novel series of pyrroloindolines has been synthesized and evaluated for positive allosteric modulation at the α1β2γ2 GABA-A receptor. nih.gov These findings suggest that the pyrrolidine scaffold can be a valuable component in the design of new GABA-A receptor modulators. Further research is required to specifically determine if derivatives of this compound can be developed as potent and selective GABA-A receptor PAMs.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that play critical roles in DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. nih.govnih.gov These enzymes are responsible for managing DNA topology, including supercoiling and decatenation of daughter chromosomes. nih.govnih.gov

Derivatives of the pyrrolidin-2-one scaffold, specifically N-phenylpyrrolamides, have emerged as a novel class of bacterial DNA gyrase inhibitors. nih.govnih.govrsc.org These compounds act by competitively binding to the ATP-binding site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govnih.gov This dual-targeting capability is advantageous as it may reduce the likelihood of bacteria developing resistance. nih.gov

Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolamide structure can significantly impact inhibitory potency and antibacterial activity. For example, substitution at various positions on the N-phenyl ring and the pyrrole (B145914) ring has led to the development of compounds with low nanomolar IC₅₀ values against Escherichia coli DNA gyrase and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org

| Compound | Target | IC₅₀ (nM) | Organism | MIC (μg/mL) |

|---|---|---|---|---|

| 22e | DNA Gyrase | N/A | S. aureus ATCC 29213 | 0.25 |

| E. faecalis ATCC 29212 | 0.125 | |||

| 22i | E. coli Topoisomerase IV | 143 | N/A | N/A |

| 23b | DNA Gyrase | N/A | E. coli ATCC 25922 | 4-32 |

| K. pneumoniae ATCC 10031 | 0.0625 | |||

| 23c | DNA Gyrase | N/A | E. coli ATCC 25922 | 4-32 |

Research Applications in Neuroimaging and Disease Mechanism Elucidation

Development and Validation as Positron Emission Tomography (PET) Imaging Agents (e.g., ¹⁸F-SynVesT-1)

A significant application of the this compound scaffold is in the development of Positron Emission Tomography (PET) imaging agents. A key example is ¹⁸F-SynVesT-1, a radiolabeled derivative developed for imaging synaptic vesicle glycoprotein (B1211001) 2A (SV2A). SV2A is a protein found on the membranes of presynaptic vesicles and is considered a reliable marker for synaptic density.

The development of ¹⁸F-SynVesT-1 was motivated by the need for a PET tracer with a longer half-life than the commonly used carbon-11 (B1219553) labeled tracers, allowing for more practical clinical application. First-in-human studies have demonstrated that ¹⁸F-SynVesT-1 exhibits excellent properties for a PET tracer, including high brain uptake, appropriate kinetics, and high specific binding to SV2A. These characteristics enable the quantitative measurement of synaptic density in the living human brain.

Utilization in Investigating Synaptic Density and Tau Pathology in Neurological Disorders

¹⁸F-SynVesT-1 has proven to be a valuable tool in neuroscience research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease (AD). Synaptic loss is a key pathological feature of AD and is closely correlated with cognitive decline. PET imaging with ¹⁸F-SynVesT-1 allows for the in vivo quantification of this synaptic loss.

Studies utilizing ¹⁸F-SynVesT-1 have revealed a strong inverse correlation between synaptic density and the deposition of tau pathology, another hallmark of AD. Regions with high tau accumulation, as measured by tau PET imaging, consistently show reduced ¹⁸F-SynVesT-1 uptake, indicating lower synaptic density. This relationship has been observed across different clinical presentations of AD. These findings support the use of ¹⁸F-SynVesT-1 as a biomarker to track disease progression and to investigate the mechanisms by which tau pathology contributes to synaptic dysfunction and cognitive impairment.

In Vitro Studies on Cellular Pathways and Phenotypes

Antiproliferative and Cytotoxic Effects in Various Cancer Cell Lines

Derivatives of the pyrrolidine-2-one scaffold have been the subject of numerous investigations into their potential as anticancer agents. These studies have demonstrated that structural modifications to the core ring can yield compounds with significant antiproliferative and cytotoxic effects against a range of human cancer cell lines.

For example, a series of novel pyrrolidine-carboxamide derivatives were developed and evaluated for their antiproliferative activity against lung (A-549), breast (MCF-7), pancreatic (Panc-1), and colon (HT-29) cancer cell lines. rsc.org Several of these compounds exhibited potent activity, with one derivative, compound 7g, showing a mean IC₅₀ value of 0.90 μM across the tested cell lines, which was more potent than the standard chemotherapy drug doxorubicin. rsc.org

Furthermore, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been synthesized and tested for their cytotoxicity against triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1) cell lines. nih.gov Certain compounds in this series were particularly effective against the prostate cancer and melanoma cell lines, with EC₅₀ values in the low micromolar range. nih.gov The introduction of fluorinated substituents on the pyrrolidinone structure has also been explored as a strategy to enhance anticancer activity. nih.gov

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ / EC₅₀ (μM) |

|---|---|---|---|

| Pyrrolidine-carboxamides rsc.org | 7g | A-549 (Lung) | <0.90 |

| MCF-7 (Breast) | <0.90 | ||

| Panc-1 (Pancreatic) | <0.90 | ||

| HT-29 (Colon) | <0.90 | ||

| Diphenylamine-pyrrolidin-2-one-hydrazones nih.gov | Most active derivatives | PPC-1 (Prostate) | 2.5 - 20.2 |

| Most active derivatives | IGR39 (Melanoma) | 2.5 - 20.2 | |

| Fluorinated Aminophenylhydrazines nih.gov | Compound 6 | A549 (Lung) | 0.64 |

Investigation of Antimetastatic Activity in Cellular Models

The metastatic cascade is a complex process involving cell migration, invasion, and colonization of distant sites, and it represents a major challenge in cancer therapy. Research into novel chemical entities that can disrupt these processes is of significant interest. Derivatives of core heterocyclic structures, such as those related to this compound, are being explored for their potential to inhibit metastasis.

One such investigation focused on a structurally novel tubulin inhibitor, 4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone, known as ARDAP. researchgate.net This compound's effect on cell migration, a critical step in metastasis, was assessed using two- and three-dimensional MCF-7 breast cancer models. researchgate.net The study utilized the xCELLigence system to monitor cell migration in real-time. The results indicated that treatment with ARDAP at a concentration of 20 nM for 48 hours led to a notable decrease in the migration rate of MCF-7 cells compared to untreated control cells. researchgate.net Furthermore, the analysis of protein expression revealed that ARDAP treatment was associated with changes in key markers of the epithelial to mesenchymal transition (EMT), a process crucial for cancer cell motility and invasion. Specifically, Western blot analysis showed an altered expression level of E-cadherin in cells treated with 20 nM ARDAP for 48 hours, suggesting an impact on the cellular machinery governing metastasis. researchgate.net

These findings suggest that derivatives incorporating the 4-fluorophenyl moiety can exhibit antimetastatic properties by interfering with cancer cell migration. researchgate.net

| Compound | Cell Line | Concentration | Duration | Observed Effect on Migration | Molecular Marker Modulation |

|---|---|---|---|---|---|

| ARDAP | MCF-7 | 20 nM | 48 hours | Decreased migration rate | Altered E-cadherin expression |

Assessment of Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and an organism's antioxidant defense system, is implicated in a variety of diseases. Consequently, the discovery of novel synthetic antioxidants is an active area of research. Pyrrolidin-2-one derivatives have been synthesized and evaluated for their ability to scavenge free radicals, a key indicator of antioxidant potential. researchgate.netscispace.com

In one study, a series of novel 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one bromophenol derivatives were synthesized and their antioxidant capacities were investigated using various bioanalytical methods. scispace.com The radical scavenging activities were assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) assays. The reducing power of these novel bromophenols was also determined through Cu2+–Cu+, Fe3+–Fe2+, and Fe3+(TPTZ)2]3+–[Fe2+(TPTZ)2]2+ reducing capacity assays. The results demonstrated that the synthesized molecules exhibited powerful antioxidant activities, in some cases comparable or superior to standard antioxidant compounds such as α-tocopherol, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). scispace.com

Another study focused on a different series of pyrrolidin-2-one derivatives, which were also evaluated for their free radical scavenging ability using the DPPH method. researchgate.net The antioxidant potency was quantified by determining the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. While most of the synthesized compounds in this series showed moderate to potent antioxidant activity when compared against the gallic acid standard, some derivatives exhibited no significant antioxidant effect. researchgate.net This highlights the critical role that specific structural modifications play in the antioxidant capacity of the pyrrolidin-2-one scaffold.

| Compound Class | Assay Method | Activity Relative to Standard | Standard Compound(s) |

|---|---|---|---|

| 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one bromophenols | DPPH, ABTS, Reducing Power Assays | Powerful antioxidant activities | α-tocopherol, BHA, BHT |

| Various pyrrolidin-2-one derivatives | DPPH | Moderate to potent | Gallic acid |

Evaluation of Antimicrobial Activity against Specific Bacterial Strains

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. The pyrrolidine core is a versatile scaffold that has been incorporated into various derivatives to explore their potential antibacterial activities. nih.govfrontiersin.org

A study by Kocabaş et al. involved the synthesis of a series of pyrrolidine-thiazole derivatives, which were subsequently tested for their antibacterial efficacy using the microdilution method against several bacterial strains. nih.govfrontiersin.org One particular compound, which featured a 4-fluorophenyl substituent attached to the thiazole (B1198619) ring, demonstrated notable activity. This derivative, identified as compound 51a, exhibited significant inhibitory effects against Bacillus cereus and Staphylococcus aureus. nih.govfrontiersin.org Its minimum inhibitory concentration (MIC) values were found to be comparable to those of the reference antibiotic, gentamicin. nih.govfrontiersin.org

In a separate line of research, Frejat et al. synthesized 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives and investigated their antibacterial mechanism by testing their ability to inhibit DNA gyrase and topoisomerase IV, which are essential bacterial enzymes. nih.govfrontiersin.org Several of these compounds were effective inhibitors of E. coli DNA gyrase, with IC50 values similar to the standard inhibitor novobiocin. nih.govfrontiersin.org It was noted that the presence of a 4-chlorophenyl group was a common feature in three of the five most active molecules, suggesting the importance of a halogenated phenyl ring for this specific activity. nih.govfrontiersin.org

| Compound Class/Derivative | Bacterial Strain(s) | Activity Metric | Result | Reference Drug |

|---|---|---|---|---|

| Pyrrolidine-thiazole derivative (51a) with 4-fluorophenyl substituent | Bacillus cereus | MIC | 21.70 ± 0.36 µg/mL | Gentamicin (22.65 ± 0.21 µg/mL) |

| Pyrrolidine-thiazole derivative (51a) with 4-fluorophenyl substituent | Staphylococcus aureus | MIC | 30.53 ± 0.42 µg/mL | Gentamicin (22.17 ± 0.47 µg/mL) |

| 1,2,4-Oxadiazole pyrrolidine derivative (22c) | E. coli (DNA Gyrase) | IC50 | 120 ± 10 nM | Novobiocin (170 nM) |

| 1,2,4-Oxadiazole pyrrolidine derivative (22a) | E. coli (DNA Gyrase) | IC50 | 180 ± 20 nM | Novobiocin (170 nM) |

Future Directions and Advanced Research Perspectives for S 4 4 Fluorophenyl Pyrrolidin 2 One

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Therefore, the development of efficient and highly selective methods to synthesize the desired (S)-enantiomer of 4-(4-Fluorophenyl)pyrrolidin-2-one is paramount. While existing methods provide routes to this compound, future research will focus on creating more sustainable, cost-effective, and scalable stereoselective synthetic pathways.

Promising research directions include the exploration of advanced catalytic methods. mdpi.comnih.gov Asymmetric hydrogenation of substituted pyrroles using chiral catalysts, for instance, offers a direct approach to creating stereocenters with high precision. researchgate.net Another avenue involves diastereoselective [3+2] cycloaddition reactions, which can construct the pyrrolidine (B122466) ring with multiple stereocenters in a single, highly controlled step. ua.es These reactions utilize chiral auxiliaries or catalysts to guide the stereochemical outcome, yielding densely functionalized pyrrolidines that can be further elaborated. ua.es

Future synthetic strategies will likely be classified into two main approaches: the functionalization of an existing, optically pure pyrrolidine-based starting material or the stereoselective cyclization of an acyclic precursor. mdpi.comnih.gov The latter is particularly attractive as it often allows for greater flexibility and convergence in the synthesis. The development of novel catalysts and reaction conditions that proceed with high enantiomeric excess (ee) and diastereoselectivity under mild conditions will be a key focus.

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral metal catalysts (e.g., Rhodium, Iridium) for reactions like hydrogenation of pyrrole (B145914) precursors. researchgate.net | High stereoselectivity, catalytic nature reduces waste. |

| [3+2] Cycloaddition | Reaction of azomethine ylides with dipolarophiles to form the pyrrolidine ring. ua.es | Can generate up to four stereocenters simultaneously. ua.es |

| Chiral Pool Synthesis | Starting from readily available chiral molecules like amino acids (e.g., proline) to build the desired scaffold. mdpi.com | Readily available starting materials with defined stereochemistry. |

| Organocatalysis | Use of small organic molecules as catalysts to induce stereoselectivity. | Avoids use of potentially toxic heavy metals, often milder reaction conditions. |

Rational Design and Optimization of Derivatives through Advanced Computational Methods

To enhance the therapeutic profile of (S)-4-(4-Fluorophenyl)pyrrolidin-2-one, future research will heavily rely on advanced computational methods for the rational design and optimization of new derivatives. manipal.edu Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery. manipal.eduresearchgate.net

A 3D-QSAR model, for instance, can be developed to predict the biological activity of newly designed compounds, helping to prioritize which derivatives to synthesize. researchgate.netscispace.com Molecular docking studies can elucidate the binding interactions between the designed ligands and their target proteins, providing insights into the key residues responsible for affinity and selectivity. scispace.commdpi.com This allows for the targeted modification of the scaffold to improve these interactions. For example, docking could reveal opportunities to form additional hydrogen bonds or hydrophobic interactions within the target's binding site. scispace.com

Following docking, MD simulations can assess the conformational stability of the ligand-receptor complex over time, ensuring that the predicted binding mode is stable and favorable. manipal.eduscispace.com These computational approaches, summarized in the table below, accelerate the design-synthesize-test cycle, reducing costs and leading to the more rapid identification of potent and selective drug candidates.

| Computational Method | Application in Derivative Design | Key Outcome |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a derivative within a target's active site. mdpi.com | Identification of key binding interactions and prioritization of compounds. scispace.com |

| 3D-QSAR | Develops a statistical model correlating the 3D properties of molecules with their biological activity. researchgate.net | Prediction of activity for novel, unsynthesized compounds. |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-protein complex over time. manipal.edu | Assessment of the stability of binding interactions. scispace.com |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of potential pharmacokinetic or toxicity issues. |

Expansion of the this compound Scaffold for Multi-Target Ligand Design

Complex, multifactorial diseases such as neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. nih.gov This has led to the emergence of the multi-target directed ligand (MTDL) paradigm, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.govnih.gov The this compound scaffold is an excellent candidate for expansion into an MTDL framework.

The strategy involves combining the core pyrrolidinone structure with other pharmacophores known to have activity against different, disease-relevant targets. nih.gov For example, in the context of Alzheimer's disease, the pyrrolidinone core could be linked to a fragment that inhibits acetylcholinesterase (AChE) or beta-secretase (BACE1), creating a hybrid molecule with a dual mechanism of action. nih.gov This approach aims to achieve additive or synergistic effects, potentially leading to greater therapeutic efficacy than combination therapies using separate drugs. nih.gov

The design of MTDLs requires a careful balancing of activities at each target to avoid unwanted side effects. Computational tools are crucial in designing linkers and optimizing the orientation of the different pharmacophoric fragments to ensure they can effectively engage with their respective targets.

Integration of Omics Technologies for Deeper Mechanistic Understanding of Biological Interactions

To fully exploit the therapeutic potential of this compound and its derivatives, a profound understanding of their mechanism of action is required. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidating the molecular pathways modulated by these compounds. mdpi.com

These technologies provide a global snapshot of the changes occurring within a biological system upon drug treatment. nih.govyoutube.com

Transcriptomics (e.g., RNA-seq) can identify changes in gene expression, revealing the cellular pathways affected by the compound. mdpi.com

Proteomics can identify changes in protein expression and post-translational modifications, providing direct insight into the drug's protein targets and downstream signaling effects. youtube.com Over 90% of current drugs target proteins, making proteomics a critical tool. youtube.com

Metabolomics analyzes changes in the levels of small-molecule metabolites, offering a functional readout of the physiological state of the cell and identifying metabolic pathways impacted by the drug. mdpi.com

By integrating data from these different omics layers, researchers can construct a comprehensive picture of the compound's biological interactions, identify novel targets, discover biomarkers for efficacy or toxicity, and potentially uncover new therapeutic indications. researchgate.netfrontlinegenomics.com This systems-level understanding is crucial for advancing promising compounds through preclinical and clinical development. mdpi.comfrontlinegenomics.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-4-(4-Fluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Two common approaches are nucleophilic substitution using 2-pyrrolidinone with halogenated aryl precursors (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) under palladium-catalyzed coupling conditions. Yields vary significantly (59% vs. 85%) due to differences in leaving group reactivity (iodine vs. bromine), solvent polarity, and catalyst loading . Optimization of temperature (80–120°C) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) can mitigate side reactions like dehalogenation.

Q. Which analytical techniques are critical for structural confirmation and enantiomeric purity assessment?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Resolves crystal packing and confirms stereochemistry by comparing experimental patterns with simulated data from single-crystal structures .

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients to separate enantiomers. Retention time and peak area ratios quantify purity .

- ¹H/¹³C NMR : Key diagnostic signals include the pyrrolidinone carbonyl (δ ~175 ppm) and fluorophenyl aromatic protons (δ ~7.2–7.4 ppm). NOESY confirms spatial proximity of stereogenic centers .

Q. What safety protocols are essential for handling fluorinated pyrrolidinones in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Waste Disposal : Segregate halogenated waste and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can enantioselective synthesis of the (S)-enantiomer be achieved using asymmetric catalysis?

- Methodological Answer :

- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in palladium-catalyzed coupling to induce axial chirality.

- Dynamic Kinetic Resolution : Use lipases (e.g., Candida antarctica) in biphasic systems to selectively hydrolyze the (R)-enantiomer ester intermediate.

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during reaction progression. Typical ee >95% is achievable with optimized catalyst turnover .

Q. What mechanistic insights explain yield discrepancies in fluorophenyl-pyrrolidinone syntheses?

- Methodological Answer : Lower yields in bromobenzene routes (59%) correlate with slower oxidative addition to Pd(0) compared to iodobenzene. Competing β-hydride elimination in palladium intermediates can also form byproducts. DFT studies suggest fluorophenyl electron-withdrawing effects stabilize transition states, but steric hindrance at the ortho position reduces coupling efficiency .

Q. How do computational models predict the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict logP (~1.8) and aqueous solubility (0.2 mg/mL) using force fields like OPLS-AA.

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (~4.5 eV) to assess reactivity toward electrophiles. Fluorine’s electronegativity lowers electron density at the pyrrolidinone carbonyl, reducing nucleophilic attack susceptibility .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated pyrrolidinone derivatives?

- Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., carbonyl δ ±2 ppm) arise from solvent polarity or tautomerism. Use deuterated DMSO to stabilize enol forms and compare with solid-state NMR for consistency. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.